Propionyl adenylate

Description

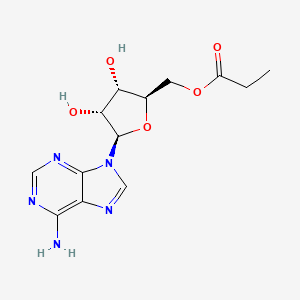

Propionyl adenylate is a biochemical intermediate formed by the adenylation of propionic acid, where the carboxyl group of propionate is linked to the phosphate group of adenosine monophosphate (AMP) via a high-energy phosphoanhydride bond . This modification is analogous to the activation of fatty acids in metabolic pathways, where acyl adenylates serve as activated intermediates for subsequent enzymatic reactions.

Properties

Molecular Formula |

C13H17N5O5 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl propanoate |

InChI |

InChI=1S/C13H17N5O5/c1-2-7(19)22-3-6-9(20)10(21)13(23-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |

InChI Key |

HHBDDEZLXDKDHK-ZRFIDHNTSA-N |

Isomeric SMILES |

CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Acyl adenylates share a common AMP backbone but differ in their acyl chain length and functional groups. Key distinctions include:

Key Findings:

- Metabolic Pathways : this compound is critical in propionate metabolism, a pathway distinct from acetyl-CoA (central to glycolysis) and butyryl-CoA (linked to fatty acid oxidation) .

- Toxicity : Propionyl chloride, a precursor, is highly corrosive and hazardous , but the adenylated form may mitigate direct reactivity.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing propionyl adenylate?

Answer:

this compound synthesis typically involves activating propionic acid using ATP-dependent enzymatic pathways or chemical coupling agents like carbodiimides. Characterization requires:

- NMR Spectroscopy : For structural confirmation (¹H, ¹³C, and ³¹P NMR to identify acyl-phosphate bonds and adenylate moieties) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and purity.

- X-ray Crystallography : Optional for absolute configuration determination, using software suites like CNS to analyze diffraction data .

- FT-IR : To confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹).

Key considerations: Monitor reaction pH and temperature to avoid hydrolysis of the labile acyl-phosphate bond.

Advanced: How can researchers resolve contradictions in enzymatic activity data involving this compound as a substrate?

Answer:

Contradictions often arise from assay conditions or enzyme isoforms. Mitigation strategies include:

- Standardized Assay Buffers : Control ionic strength (e.g., 50–150 mM KCl) and pH (6.5–8.0) to match physiological environments .

- Enzyme Source Validation : Use recombinant enzymes with purity >95% (verified via SDS-PAGE) to exclude isoform interference.

- Statistical Reproducibility : Triplicate experiments with error bars; apply ANOVA to assess significance of activity variations .

- Substrate Stability Checks : Pre-incubate this compound in assay buffers and quantify degradation via HPLC .

Basic: What are the critical steps in designing enzyme kinetics experiments with this compound?

Answer:

- Variable Isolation : Fix ATP concentration while varying this compound (or vice versa) to calculate and .

- Control Groups : Include negative controls (e.g., heat-inactivated enzymes) and substrate-free blanks.

- Data Acquisition : Use stopped-flow spectrophotometry for rapid kinetic measurements (millisecond resolution) .

- Data Normalization : Express activity as µmol·min⁻¹·mg⁻¹ to account for enzyme concentration differences.

Advanced: How can researchers validate the stability of this compound under varying experimental conditions?

Answer:

- Temperature/Time Trials : Incubate this compound at 4°C, 25°C, and 37°C; sample at 0, 1, 6, and 24 hours. Quantify degradation via:

- pH Stability : Test buffers (pH 5.0–9.0) and assess hydrolysis rates. Use non-reactive buffers like HEPES for neutral pH studies .

Advanced: What strategies optimize reaction conditions for this compound in acyltransferase assays?

Answer:

- Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., Mg²⁺ concentration, ATP:propionate ratio) .

- Solvent Optimization : Replace aqueous buffers with co-solvents (e.g., 10% DMSO) if substrate solubility is limiting.

- Real-Time Monitoring : Employ coupled assays (e.g., NADH depletion) to track reaction progress without quenching .

Advanced: What analytical techniques are suitable for detecting this compound in complex biological matrices (e.g., cell lysates)?

Answer:

- LC-MS/MS : Use a triple quadrupole system with MRM transitions for selective detection (e.g., m/z 428 → 136 for adenylate cleavage) .

- Isotope Dilution : Spike samples with ¹³C-labeled this compound as an internal standard .

- Enzymatic Trapping : Incubate lysates with excess acyltransferase to deplete competing substrates, improving specificity .

Advanced: How should researchers address contradictory binding affinity data in this compound-protein interaction studies?

Answer:

- Surface Plasmon Resonance (SPR) : Compare equilibrium dissociation constants () across multiple ligand densities and flow rates .

- Competitive Assays : Use known ligands (e.g., acetyl adenylate) to validate binding site specificity.

- Data Normalization : Correct for nonspecific binding using reference surfaces (e.g., BSA-blocked chips) .

- Collaborative Validation : Share raw datasets with independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.